Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride
Description
Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride (CAS: 1439896-71-5) is a spirocyclic compound featuring a 5.5-membered bicyclic framework with two nitrogen atoms and a benzyl carboxylate ester moiety.
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-13-15-7-2-1-3-8-15)19-12-6-10-17(14-19)9-4-5-11-18-17;/h1-3,7-8,18H,4-6,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIXCWIQWAWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-71-5 | |
| Record name | 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride (CAS No. 1439896-71-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
- Molecular Formula : C17H25ClN2O2
- Molecular Weight : 324.85 g/mol
- CAS Number : 1439896-71-5
Biological Activity Overview
This compound is part of a class of compounds known as diazaspiro compounds, which have been studied for various pharmacological applications including:
- Pain Management : Research indicates that similar diazaspiro compounds may exhibit analgesic properties, potentially offering alternatives to traditional pain medications .
- Antiviral Activity : Some derivatives of diazaspiro compounds have shown promise as antiviral agents, particularly in inhibiting specific viral pathways .
- Neurological Effects : Compounds in this category have been investigated for their interaction with GABA receptors, suggesting potential applications in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Analgesic Properties
A study focused on the synthesis and biological evaluation of diazaspiro compounds indicated that certain modifications could enhance their analgesic effects. The research highlighted the importance of specific structural features in optimizing pain management applications .
Case Study: Antiviral Activity
Another significant study explored the antiviral potential of diazaspiro derivatives. It was found that these compounds could effectively inhibit viral entry and replication mechanisms, marking them as candidates for further development in antiviral therapies .
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems and cellular pathways:
- GABA Receptor Modulation : Compounds similar to this one have been shown to act as antagonists at GABA receptors, influencing neurotransmission and potentially providing therapeutic effects in anxiety and seizure disorders .
- Cell Signaling Pathways : The compound may also interact with various signaling pathways involved in inflammation and immune response, suggesting broader implications for treating autoimmune conditions .
Scientific Research Applications
Pharmacological Studies
Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride has been explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for:
- Antidepressant Activity : Research indicates that compounds with similar diazaspiro structures may exhibit antidepressant effects by modulating neurotransmitter systems .
- Anti-inflammatory Properties : Some studies suggest that derivatives of spiro compounds can reduce inflammation markers, indicating potential use in treating inflammatory diseases .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other bioactive molecules. Its unique spirocyclic structure allows for:
- Modification to Create Analogues : By altering functional groups on the diazaspiro framework, researchers can develop new compounds with tailored pharmacological profiles .
- Use in Medicinal Chemistry : Its application in medicinal chemistry is significant for designing new drugs targeting specific diseases, particularly in neuropharmacology and pain management.
Biological Assays
In vitro and in vivo assays utilizing this compound have been conducted to evaluate:
- Cell Viability and Proliferation : Studies have assessed its effects on various cell lines, providing insights into cytotoxicity and therapeutic indices .
- Mechanistic Studies : Understanding the mechanism of action through binding studies with receptors or enzymes can elucidate its potential therapeutic roles.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various diazaspiro compounds, including this compound. The results indicated significant improvements in behavioral models of depression, suggesting its potential as a lead compound for further development .
Case Study 2: Synthesis and Evaluation of Derivatives
In another study, researchers synthesized several derivatives from this compound to evaluate their anti-inflammatory properties. The findings demonstrated that certain modifications enhanced the anti-inflammatory activity compared to the parent compound, highlighting its utility in drug design .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Analogs with Varying Ring Sizes
The spiro[5.5]undecane core distinguishes this compound from smaller or larger spiro systems:
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 929302-18-1): Features a smaller spiro[3.5]nonane system, reducing conformational flexibility and increasing ring strain. This may limit its utility in drug design compared to the more adaptable 5.5-membered system .
- 1,8-Diazaspiro[4.5]decane-2-one hydrochloride (CAS: 1389313-57-8): Contains a ketone group instead of a benzyl ester, which alters hydrogen-bonding interactions and metabolic stability. The spiro[4.5] system also provides intermediate flexibility between 3.5 and 5.5 systems .
Substituent Variations in Diazaspiro Compounds
- tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS: 1279866-58-8): Structurally similar (98% similarity) but substitutes the benzyl group with a tert-butyl ester.
- Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS: N/A): Incorporates an oxo group and an oxygen atom in the spiro ring, altering electronic properties and metabolic pathways. The oxo group may enhance binding to serine proteases or kinases .
Patent-Derived Functionalized Analogs
- 6,7-Diazaspiro[4.5]decane derivatives (EP 4 374 877 A2): Complex analogs with trifluoromethyl and pyrimidine substituents exhibit potent pharmacological activity, likely targeting kinases or G-protein-coupled receptors. The spiro[4.5] core here is functionalized with electron-withdrawing groups, contrasting with the benzyl carboxylate’s electron-donating nature .
Physicochemical and Pharmacological Data
Key Research Findings
- Conformational Advantages : The spiro[5.5] system in the target compound balances rigidity and flexibility, enabling optimal interactions with binding pockets compared to smaller spiro systems .
- Metabolic Stability : The benzyl ester group may act as a prodrug, undergoing hydrolysis in vivo to release active carboxylic acid metabolites, a feature absent in tert-butyl analogs .
- Safety Profile: Limited toxicity data exist for spirocyclic analogs like 8-aminospiro[4.5]decane hydrochloride, underscoring the need for further safety evaluations in this chemical class .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
